molecular formula C11H15N5 B14619899 Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- CAS No. 60560-30-7

Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)-

Cat. No.: B14619899
CAS No.: 60560-30-7
M. Wt: 217.27 g/mol
InChI Key: JLILGSIKDCNUNZ-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound features a tert-butyl group, a cyano group, and a pyridyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a sequential one-pot protocol. This method provides efficient access to diverse guanidines with yields up to 81% . Another method involves the use of alkylated guanidines prepared from their corresponding urea, which is converted into a Vilsmeier salt using acid chlorides like phosgene or oxalyl chloride .

Chemical Reactions Analysis

Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound’s guanidine group is known for its strong basicity, which allows it to interact with various biological molecules. The cyano and pyridyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

60560-30-7

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-tert-butyl-1-cyano-3-pyridin-4-ylguanidine

InChI

InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-4-6-13-7-5-9/h4-7H,1-3H3,(H2,13,14,15,16)

InChI Key

JLILGSIKDCNUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CC=NC=C1

Origin of Product

United States

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